molecular formula C10H11FN2O3S B2681135 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411241-38-6

7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2681135
CAS RN: 2411241-38-6
M. Wt: 258.27
InChI Key: XHIBOXKLQQHKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CIDSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is based on its ability to bind to the active site of chymotrypsin-like proteases, thereby inhibiting their activity. This inhibition is irreversible and results in the degradation of the enzyme. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit proteasome activity.
Biochemical and Physiological Effects
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to have neuroprotective effects, which may be due to its ability to inhibit proteasome activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of research is the development of more potent and selective inhibitors of chymotrypsin-like proteases. Another area of research is the development of new diagnostic tools for detecting protease activity in biological samples. Additionally, the potential therapeutic applications of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of cancer and neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride have been discussed in this paper. Further research is needed to fully understand the potential of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a multi-step process that involves several chemical reactions. The first step is the synthesis of 7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonic acid, which is then converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with fluoride to produce 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. The overall yield of this process is around 20%.

Scientific Research Applications

7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including chymotrypsin-like proteases, which are involved in the progression of several diseases, such as cancer and Alzheimer's disease. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been studied for its potential use as a diagnostic tool for detecting protease activity in biological samples.

properties

IUPAC Name

7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3S/c11-17(15,16)13-4-3-7-1-2-8(10(12)14)5-9(7)6-13/h1-2,5H,3-4,6H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIBOXKLQQHKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(=O)N)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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